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Compound of Interest

Compound Name: (Rac)-ZLc-002

Cat. No.: B15609708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ZLc-002, identified as N-(2-carbomethoxyacetyl)-D-valine-methyl ester, is a pro-drug of

the active metabolite ZLc-002-1, N-(2-carboxyacetyl)-D-valine-methyl ester. It has garnered

attention in the scientific community for its role as a putative inhibitor of the interaction between

neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP. This interaction is

implicated in various neuropathological conditions, and its disruption presents a promising

therapeutic strategy. (Rac)-ZLc-002 has demonstrated efficacy in suppressing inflammatory

and neuropathic pain, highlighting its potential as a novel analgesic agent.

This technical guide provides a comprehensive overview of a plausible synthetic pathway for

(Rac)-ZLc-002, based on established principles of organic chemistry. The proposed synthesis

is a two-step process commencing with the esterification of D-valine, followed by the N-

acylation of the resulting amino ester.

Proposed Synthesis Pathway
The synthesis of (Rac)-ZLc-002 can be logically approached in two primary stages:

Esterification of D-Valine: The initial step involves the conversion of the carboxylic acid

functional group of D-valine into a methyl ester. This protects the carboxyl group and

prevents it from interfering in the subsequent acylation step.
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N-Acylation of D-Valine Methyl Ester: The second step is the formation of an amide bond

between the amino group of D-valine methyl ester and an appropriate acylating agent, in this

case, a derivative of monomethyl malonate.

The following sections detail the experimental protocols for this proposed pathway,

accompanied by quantitative data presented in a structured format and a visualization of the

synthetic workflow.

Experimental Protocols
Step 1: Synthesis of D-Valine Methyl Ester
Hydrochloride
This procedure outlines the Fischer esterification of D-valine to yield its corresponding methyl

ester hydrochloride. Thionyl chloride is employed as a convenient reagent for the in situ

generation of hydrochloric acid, which catalyzes the reaction.

Methodology:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-

valine (1.0 eq).

Suspend the D-valine in anhydrous methanol (10 mL per gram of amino acid).

Cool the suspension to 0 °C in an ice bath.

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This

reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature.

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent in vacuo using a rotary evaporator.
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The resulting white solid, D-valine methyl ester hydrochloride, can be used in the next step

without further purification. If desired, the product can be recrystallized from methanol/diethyl

ether.

Reactant Molar Mass ( g/mol ) Equivalents Quantity

D-Valine 117.15 1.0 User Defined

Methanol 32.04 Solvent User Defined

Thionyl Chloride 118.97 1.2 Calculated

Product Molar Mass ( g/mol ) Theoretical Yield

D-Valine Methyl Ester HCl 167.64 Calculated

Step 2: Synthesis of (Rac)-ZLc-002 (N-(2-
carbomethoxyacetyl)-D-valine-methyl ester)
In this step, the previously synthesized D-valine methyl ester hydrochloride is N-acylated using

methyl malonyl chloride. A base is required to neutralize the hydrochloride salt and to scavenge

the HCl generated during the acylation.

Methodology:

Suspend D-valine methyl ester hydrochloride (1.0 eq) in an anhydrous aprotic solvent such

as dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL per gram of ester).

Cool the suspension to 0 °C in an ice bath.

Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the stirred

suspension.

In a separate flask, prepare a solution of methyl malonyl chloride (1.1 eq) in the same

anhydrous solvent.

Add the methyl malonyl chloride solution dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction

by TLC.

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

The crude product can be purified by column chromatography on silica gel using an

appropriate eluent system (e.g., ethyl acetate/hexanes) to yield (Rac)-ZLc-002 as a pure

compound.

Reactant Molar Mass ( g/mol ) Equivalents Quantity

D-Valine Methyl Ester

HCl
167.64 1.0 User Defined

Methyl Malonyl

Chloride
136.53 1.1 Calculated

Triethylamine 101.19 2.2 Calculated

Dichloromethane 84.93 Solvent User Defined

Product Molar Mass ( g/mol ) Theoretical Yield

(Rac)-ZLc-002 231.25 Calculated

Visualizations
Synthesis Workflow
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Caption: Proposed two-step synthesis of (Rac)-ZLc-002.
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Signaling Pathway Context
While the synthesis itself is a chemical process, the biological target of (Rac)-ZLc-002 is the

nNOS-NOS1AP signaling pathway. The pro-drug, (Rac)-ZLc-002, is metabolized in vivo to its

active form, which then is believed to disrupt the protein-protein interaction between nNOS and

NOS1AP. This disruption has downstream effects on neuronal signaling, contributing to its

analgesic properties.
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Caption: Mechanism of action of (Rac)-ZLc-002.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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